molecular formula C5H7BrO B1336128 5-bromo-3,4-dihydro-2H-pyran CAS No. 26274-19-1

5-bromo-3,4-dihydro-2H-pyran

Cat. No.: B1336128
CAS No.: 26274-19-1
M. Wt: 163.01 g/mol
InChI Key: BOKLDMFBZUFZGT-UHFFFAOYSA-N
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Description

5-bromo-3,4-dihydro-2H-pyran: is an organic compound with the molecular formula C5H7BrO . It is a brominated derivative of 3,4-dihydro-2H-pyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of a bromine atom at the 5-position of the pyran ring imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-bromo-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the bromination of 3,4-dihydro-2H-pyran. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

5-bromo-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

    Substitution Reactions: Various substituted pyran derivatives.

    Oxidation Reactions: Pyranones and other oxygenated derivatives.

    Reduction Reactions: Dihydropyran and tetrahydropyran derivatives.

Scientific Research Applications

Chemistry:

5-bromo-3,4-dihydro-2H-pyran is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs. Its reactivity and versatility make it valuable in the development of new synthetic methodologies .

Biology and Medicine:

In biological research, this compound derivatives have been investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. These derivatives can act as lead compounds for the development of new pharmaceuticals .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various applications, including polymer synthesis and surface modification .

Comparison with Similar Compounds

    3,4-dihydro-2H-pyran: The parent compound without the bromine substitution.

    4-bromo-3,6-dihydro-2H-pyran: A similar compound with bromine substitution at the 4-position.

    5-chloro-3,4-dihydro-2H-pyran: A similar compound with chlorine substitution at the 5-position.

Comparison:

5-bromo-3,4-dihydro-2H-pyran is unique due to the presence of the bromine atom at the 5-position, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the position of the bromine atom can influence the compound’s biological activity and its interactions with other molecules .

Biological Activity

5-Bromo-3,4-dihydro-2H-pyran (C5H7BrO) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Overview of this compound

This compound is a brominated derivative of 3,4-dihydro-2H-pyran. The presence of a bromine atom at the 5-position enhances its chemical reactivity and biological potential. This compound has been investigated for various biological activities including antimicrobial, antiviral, and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antiviral Properties

The antiviral potential of this compound has also been explored. Its derivatives have shown activity against viruses such as HIV and other pathogens. The mechanism often involves interference with viral replication processes .

Anticancer Effects

One of the most notable aspects of this compound is its anticancer activity. A study focusing on T24 human bladder cancer cells revealed that this compound induces apoptosis and cell cycle arrest. The treatment with varying concentrations (0 to 10 µM) resulted in significant morphological changes and reduced cell viability .

Concentration (µM)Cell Viability (%)Apoptosis Induction
0100No
285Low
565Moderate
840High
1020Very High

The biological activity of this compound can be attributed to several mechanisms:

  • α-Alkenylation : The compound undergoes α-alkenylation reactions which modify biomolecules and affect their functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, disrupting cellular processes essential for pathogen survival or cancer cell proliferation .
  • Gene Expression Alteration : Changes in gene expression profiles have been observed following treatment with this compound, indicating a potential role in regulating cellular responses to stress or damage.

Study on Bladder Cancer Cells

In a pivotal study published in Molecular Medicine Reports, researchers treated T24 human bladder cancer cells with varying doses of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (a derivative). The results indicated significant induction of apoptosis and cell cycle arrest at higher concentrations (8 µM and above), suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against several bacterial strains, demonstrating that compounds related to this compound exhibited MIC values comparable to established antibiotics. These findings support the compound's potential for further development into new antimicrobial agents.

Properties

IUPAC Name

5-bromo-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-5-2-1-3-7-4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKLDMFBZUFZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416060
Record name 5-bromo-3,4-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26274-19-1
Record name 5-bromo-3,4-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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